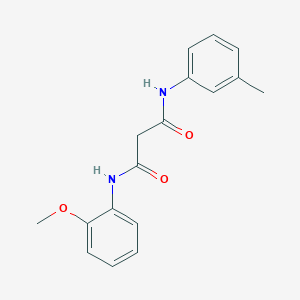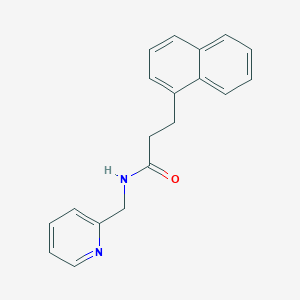![molecular formula C18H18N2O2 B4463156 N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide](/img/structure/B4463156.png)
N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide, also known as CTAP, is a compound that has been extensively studied in scientific research due to its potential applications in the field of pharmacology. CTAP is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain perception, reward, and addiction.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide has been extensively studied in scientific research due to its potential applications in the field of pharmacology. N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide's selective antagonism of the mu-opioid receptor makes it a useful tool in the study of pain perception, reward, and addiction. N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide has been used in a variety of studies to investigate the role of the mu-opioid receptor in these processes, as well as to explore potential therapeutic targets for the treatment of opioid addiction.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide acts as a selective antagonist of the mu-opioid receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in the activity of the mu-opioid receptor, which plays a key role in pain perception, reward, and addiction.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. In studies of pain perception, N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide has been shown to decrease the activity of the mu-opioid receptor and reduce the perception of pain. In studies of addiction, N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide has been shown to reduce the rewarding effects of opioids and decrease the likelihood of relapse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide is its selective antagonism of the mu-opioid receptor, which allows for the study of this specific receptor without affecting other opioid receptors. However, one limitation of N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide. One area of interest is the potential therapeutic applications of N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide in the treatment of opioid addiction. Another area of interest is the study of the mu-opioid receptor and its role in pain perception and reward, which could lead to the development of new treatments for pain and addiction. Additionally, further research is needed to optimize the synthesis method of N-[4-(cyanomethyl)phenyl]-2-isopropoxybenzamide and improve the yield of the compound.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)22-17-6-4-3-5-16(17)18(21)20-15-9-7-14(8-10-15)11-12-19/h3-10,13H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCMQLXQNLFOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4463074.png)
![4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4463100.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463102.png)

![4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4463117.png)

![N-(3-methoxyphenyl)-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4463130.png)
![4-ethoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B4463134.png)
![4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4463142.png)
![N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4463153.png)
![4-{2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanethioyl}morpholine](/img/structure/B4463161.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463164.png)
![2-(4-methoxyphenyl)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4463172.png)
